N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide
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Overview
Description
N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the diethylamino and propoxy groups. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactions using specialized equipment to handle the corrosive nature of the reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is of interest for its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide exerts its effects is related to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(propan-2-yl)benzene-1-sulfonamide
- N,N-Diethyl-4-propoxybenzene-1-sulfonamide
- N,N-Diethyl-3-(propan-2-yl)-4-methoxybenzene-1-sulfonamide
Uniqueness
N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is unique due to the combination of its diethylamino, propoxy, and sulfonamide groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H27NO3S |
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Molecular Weight |
313.5 g/mol |
IUPAC Name |
N,N-diethyl-3-propan-2-yl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-6-11-20-16-10-9-14(12-15(16)13(4)5)21(18,19)17(7-2)8-3/h9-10,12-13H,6-8,11H2,1-5H3 |
InChI Key |
SFGRPFUCCMEEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C(C)C |
Origin of Product |
United States |
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